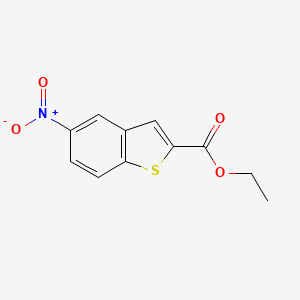

Ethyl 5-nitro-1-benzothiophene-2-carboxylate

描述

Ethyl 5-nitro-1-benzothiophene-2-carboxylate (CAS: 25785-09-5) is a nitro-substituted benzothiophene derivative with the molecular formula C₁₁H₉NO₄S and a molecular weight of 251.26 g/mol . It is commercially available at a purity of ≥98% and is widely utilized in academic and industrial research, particularly in pharmaceuticals, materials science, and organic synthesis . The compound features a benzothiophene core substituted with a nitro group at the 5-position and an ethyl ester at the 2-position, making it a versatile intermediate for further functionalization.

属性

IUPAC Name |

ethyl 5-nitro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGBQJHVCMFVID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353249 | |

| Record name | ethyl 5-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25785-09-5 | |

| Record name | ethyl 5-nitro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of Ethyl Benzothiophene-2-carboxylate Intermediate

The starting material, ethyl benzothiophene-2-carboxylate, is often prepared by the reaction of substituted cinnamic acids with thionyl chloride followed by esterification with methanol. For example, reaction of 3-methoxycinnamic acid with thionyl chloride and methanol provides benzothiophene-2-carboxylate esters in moderate yields (~37%).

Alternative routes involve the reaction of 2-nitrobenzaldehyde with ethyl mercaptoglycolate in anhydrous solvents like dimethylformamide (DMF) in the presence of potassium carbonate, yielding ethyl 2-benzothiophenecarboxylate derivatives.

Introduction of the Nitro Group at the 5-Position

Nitration is typically performed on the benzothiophene ring to introduce the nitro substituent at the 5-position. The nitration step is carefully controlled to avoid over-substitution or unwanted regioisomers. Literature reports nitration sequences followed by reduction and oxidation to obtain nitro-substituted benzothiophene derivatives.

The nitration is often conducted after the esterification step to ensure regioselectivity and stability of the ester group during the reaction.

Purification and Characterization

After nitration, the crude product is purified through column chromatography or recrystallization to isolate this compound with high purity.

Characterization typically includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm the structure and substitution pattern.

Representative Synthetic Route Summary

Analysis of Preparation Methods

Efficiency and Yield : The yields reported for the benzothiophene-2-carboxylate intermediates range from moderate (around 30-40%) to good, depending on the starting materials and reaction conditions. The nitration step is generally high yielding but requires precise control to maintain regioselectivity.

Reaction Conditions : Anhydrous and inert conditions are preferred, especially for the cyclization and esterification steps, to avoid side reactions. Microwave-assisted methods have shown promise in reducing reaction times and improving yields for related benzothiophene derivatives.

Scalability : The described processes, particularly those involving mercaptoacetic acid and halobenzoyl compounds, are amenable to scale-up with appropriate control of temperature and pressure.

Purification : The final product purity is critical, especially for applications in pharmaceuticals. Chromatographic techniques remain the standard for purification.

Summary of Key Research Findings

The preparation of this compound relies on well-established synthetic organic chemistry principles involving cyclization, esterification, and electrophilic aromatic substitution.

The use of halogenated benzaldehyde precursors and mercaptoacetic acid derivatives under anhydrous conditions is a robust route to the benzothiophene core.

Nitration at the 5-position is effectively achieved post-esterification, preserving the ester functionality and ensuring regioselectivity.

Microwave-assisted synthesis offers a modern alternative to traditional heating methods, enhancing reaction efficiency.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl 5-nitro-1-benzothiophene-2-carboxylate has been investigated for its potential antimicrobial properties. Studies have shown that thiophene derivatives exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics like ciprofloxacin and ampicillin .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/ml) |

|---|---|

| S. aureus | 0.313 |

| E. coli | 0.625 |

| B. subtilis | 0.625 |

| P. aeruginosa | 0.313 |

| C. albicans | 0.313 |

2. Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that derivatives of benzothiophene compounds, including this compound, showed cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The presence of the nitro group is believed to enhance its biological activity by influencing electron distribution and molecular interactions .

Table 2: Cytotoxicity of Benzothiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | X.X |

| Ethyl derivative A | NCI-H460 | X.X |

| Ethyl derivative B | SF-268 | X.X |

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties, showing potential in reducing edema in animal models. These findings suggest that this compound could be developed further as a therapeutic agent for inflammatory diseases .

Material Science Applications

1. Organic Electronics

this compound serves as a precursor in the synthesis of organic semiconductors and materials used in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in organic photovoltaics and flexible electronics, where traditional materials may not perform adequately .

Table 3: Properties Relevant to Material Science

| Property | Value |

|---|---|

| Conductivity | X.S cm^-1 |

| Band Gap | X eV |

| Solubility | Soluble in DCM |

Case Studies

Case Study 1: Development of Antimicrobial Agents

A study conducted by Prasad et al. synthesized a series of thiophene derivatives, including this compound, which were screened for antibacterial activity against common pathogens. The results indicated that the compound exhibited potent activity, particularly against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial therapies .

Case Study 2: Anticancer Research

In a research article published in the Journal of Medicinal Chemistry, the anticancer efficacy of this compound was evaluated against multiple cancer cell lines. The study concluded that the compound demonstrated significant cytotoxicity, warranting further investigation into its mechanism of action and potential clinical applications .

作用机制

The biological activity of ethyl 5-nitro-1-benzothiophene-2-carboxylate is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The ester group allows for modifications that can enhance the compound’s bioavailability and target specificity.

相似化合物的比较

Key Observations :

- Ester Group Influence : Replacing the ethyl ester (COOEt) with a methyl ester (COOMe) reduces molecular weight by ~14 g/mol and may decrease lipophilicity, affecting solubility in organic solvents .

- Core Structure : Replacing the benzothiophene core with a simpler thiophene (e.g., Ethyl 5-butylthiophene-2-carboxylate) reduces aromatic conjugation, impacting electronic properties and stability .

Research Findings and Reactivity

Nitro Group Reactivity

The nitro group at the 5-position in this compound is a strong electron-withdrawing group, directing subsequent reactions (e.g., reduction to amines or nucleophilic aromatic substitution) to specific positions on the benzothiophene ring. Comparatively, analogs like Mthis compound exhibit similar reactivity but may differ in reaction rates due to the smaller ester group .

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for these compounds are scarce, studies on analogous heterocycles suggest that the nitro and ester groups participate in hydrogen-bonding networks, influencing crystal packing and stability . For instance, the ethyl ester’s longer alkyl chain may enhance van der Waals interactions compared to methyl esters.

生物活性

Ethyl 5-nitro-1-benzothiophene-2-carboxylate (C₁₁H₉NO₄S) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

1. Chemical Structure and Properties

This compound features a benzothiophene core , which is a fused ring structure consisting of a benzene and a thiophene ring. The presence of a nitro group at the 5-position enhances its reactivity and biological activity. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₄S |

| Molecular Weight | 251.26 g/mol |

| Melting Point | 164-165 °C |

| Boiling Point | ~402 °C at 760 mmHg |

2. Synthesis

The synthesis of this compound typically involves two steps, allowing for efficient production from readily available starting materials. The process can be optimized to yield high purity and good yields, making it suitable for further biological testing.

3.1 Anticancer Activity

Research indicates that derivatives of benzothiophene, including this compound, exhibit various anticancer properties . For instance, studies have shown that related compounds can inhibit the growth of several cancer cell lines:

- Growth Inhibition : Compounds similar to this compound have demonstrated significant growth inhibitory activity against various cancer types, with GI50 values as low as 2.20 μM in specific cases .

3.2 Anti-inflammatory Effects

The nitro group in this compound is associated with enhanced anti-inflammatory activity. Compounds with similar structures have been shown to inhibit nitric oxide production and reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. Binding affinity studies are crucial for understanding these interactions and optimizing the compound's pharmacological properties.

4. Case Studies

Several studies have examined the biological activity of related benzothiophene compounds, providing insights into the potential applications of this compound:

- Study on Anticancer Activity : A recent study highlighted that benzothiophene derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound could have similar effects .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of benzothiophene derivatives, showing promising results in reducing inflammation markers in vitro .

5. Conclusion

This compound is a compound with notable biological activities, particularly in anticancer and anti-inflammatory contexts. Its unique structural features enhance its reactivity and potential therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.

This compound represents a valuable lead for further drug development efforts aimed at addressing various health issues, particularly in oncology and inflammatory diseases.

常见问题

Q. What are the standard synthetic routes for Ethyl 5-nitro-1-benzothiophene-2-carboxylate, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step protocols:

Core Formation : Construct the benzothiophene scaffold via cyclization of substituted thiophenes or coupling reactions.

Nitration : Introduce the nitro group at the 5-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C).

Esterification : React the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide).

- Key Conditions : Use anhydrous solvents (e.g., DMF, THF) and catalysts like triethylamine (TEA) to minimize side reactions. Yields >70% are achievable with stoichiometric control .

Table 1 : Representative Synthetic Protocol

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | H₂SO₄, 80°C, 4h | 65% |

| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 72% |

| Esterification | Ethanol, H₂SO₄, reflux | 85% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR/IR : ¹H/¹³C NMR confirms substituent positions (e.g., nitro group deshields adjacent protons). IR identifies ester C=O (~1700 cm⁻¹) and nitro stretches (~1520 cm⁻¹).

- X-ray Crystallography : Resolve molecular geometry and packing using SHELXL (for refinement) and ORTEP-3 (for visualization). Hydrogen-bonding patterns (e.g., C–H···O interactions) are analyzed via graph-set notation .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 265.29 for C₁₂H₁₁NO₄S) .

Q. What are the common chemical transformations of this compound?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling).

- Ester Hydrolysis : NaOH/EtOH yields the carboxylic acid, a precursor for metal-organic frameworks (MOFs).

- Electrophilic Substitution : Halogenation (Br₂/FeBr₃) at the 4-position occurs due to nitro-group directing effects .

Advanced Research Questions

Q. How can conflicting spectral and crystallographic data be resolved during structural elucidation?

- Methodological Answer :

- Case Study : Discrepancies between NMR (expected substituent coupling) and X-ray (unexpected torsion angles) may arise from dynamic disorder or polymorphism.

- Resolution :

Re-refine diffraction data using SHELXL with TWIN/BASF commands to model disorder.

Validate via DFT calculations (e.g., Gaussian) comparing experimental and theoretical NMR shifts .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

- Methodological Answer :

- Challenges :

- Twinned Crystals : Common due to planar benzothiophene stacking.

- Weak Diffraction : Mitigate by growing crystals at slow evaporation rates (e.g., ethyl acetate/hexane).

- Tools : Use WinGX for data integration and SHELXD for phase problem solving. Hydrogen-bonding networks are mapped using Mercury .

Q. How is the biological activity of derivatives assessed, and what methodological pitfalls exist?

- Methodological Answer :

- Assays :

Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays (IC₅₀ determination).

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC₅₀ values compared to controls.

- Pitfalls :

- False Positives : Address via counterscreens (e.g., redox cycling assays).

- Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference .

Q. Which computational methods predict reactivity and intermolecular interactions?

- Methodological Answer :

- DFT/MD Simulations :

Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., nitro group reactivity).

Simulate crystal packing (Materials Studio) to predict π-π stacking and hydrogen-bonding motifs .

- Docking Studies : AutoDock Vina screens binding affinities to biological targets (e.g., COX-2 for anti-inflammatory potential) .

Data Contradiction Analysis

Example : Discrepancy in reported melting points (e.g., 120°C vs. 125°C).

- Root Cause : Polymorphism or solvent inclusion (e.g., ethanol vs. acetone recrystallization).

- Resolution :

- Perform DSC (differential scanning calorimetry) to detect multiple endotherms.

- Re-crystallize in alternative solvents and compare PXRD patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。